molecular formula C24H19FN2O4 B11630375 5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630375
M. Wt: 418.4 g/mol
InChI Key: KECMGTXPUAPFFM-LSDHQDQOSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Addition of the Hydroxy Group: This can be done through hydroxylation reactions using oxidizing agents.

    Attachment of the Methoxybenzoyl Group: This step typically involves an esterification or acylation reaction.

    Incorporation of the Pyridinylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and pyridinylmethyl groups may play a role in binding to these targets, while the hydroxy and methoxybenzoyl groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Methylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O4/c1-31-17-8-6-16(7-9-17)22(28)20-21(18-4-2-3-5-19(18)25)27(24(30)23(20)29)14-15-10-12-26-13-11-15/h2-13,21,28H,14H2,1H3/b22-20+

InChI Key

KECMGTXPUAPFFM-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4F)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4F)O

Origin of Product

United States

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